3-[(2-Methylpropyl)sulfanyl]azetidine hydrochloride
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Overview
Description
3-[(2-Methylpropyl)sulfanyl]azetidine hydrochloride is a chemical compound with the molecular formula C7H16ClNS It is a member of the azetidine family, which consists of four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylpropyl)sulfanyl]azetidine hydrochloride typically involves the reaction of 2-methylpropyl thiol with azetidine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the thiol, followed by nucleophilic substitution with azetidine. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methylpropyl)sulfanyl]azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted azetidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Substituted azetidines with various functional groups.
Scientific Research Applications
3-[(2-Methylpropyl)sulfanyl]azetidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(2-Methylpropyl)sulfanyl]azetidine hydrochloride involves its interaction with specific molecular targets. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. Additionally, the azetidine ring can interact with biological membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
Azetidine: The parent compound of the azetidine family, which lacks the 2-methylpropylsulfanyl group.
3-[(2-Methylpropyl)sulfanyl]pyrrolidine: A five-membered ring analog with similar chemical properties.
3-[(2-Methylpropyl)sulfanyl]piperidine: A six-membered ring analog with similar chemical properties.
Uniqueness
3-[(2-Methylpropyl)sulfanyl]azetidine hydrochloride is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.
Properties
Molecular Formula |
C7H16ClNS |
---|---|
Molecular Weight |
181.73 g/mol |
IUPAC Name |
3-(2-methylpropylsulfanyl)azetidine;hydrochloride |
InChI |
InChI=1S/C7H15NS.ClH/c1-6(2)5-9-7-3-8-4-7;/h6-8H,3-5H2,1-2H3;1H |
InChI Key |
IOSRGAFMQDKMRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC1CNC1.Cl |
Origin of Product |
United States |
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